Febuxostat (67m-4)

描述

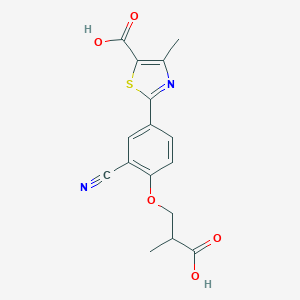

Febuxostat, also known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a medication primarily used to treat chronic gout and hyperuricemia. It is a non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid in the body. Febuxostat is particularly recommended for patients who cannot tolerate allopurinol, another xanthine oxidase inhibitor .

作用机制

Target of Action

Febuxostat primarily targets xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid . This enzyme plays a crucial role in the metabolism of purines, which are vital components of nucleic acids .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the active site of xanthine oxidase that contains a molybdenum pterin center . By inhibiting the activity of this enzyme, febuxostat reduces the production of uric acid, thereby decreasing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, febuxostat prevents the oxidation of hypoxanthine to xanthine and further oxidation to uric acid . This results in a decrease in uric acid production and a reduction in serum uric acid levels .

Pharmacokinetics

Febuxostat exhibits favorable pharmacokinetic properties. After oral administration, it has an oral availability of about 85% . The time course of plasma concentrations follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary molecular effect of febuxostat’s action is the reduction of serum uric acid levels . On a cellular level, febuxostat has been shown to alleviate MPP±induced inflammatory responses in astrocytes by reducing the expressions of IL-8, IL-1β, TNF-α, GFAP, MMP-2, and MMP-9 . It also mitigates the activation of the JNK/NF-κB signaling pathway by inhibiting the phosphorylation of JNK and nuclear translocation of NF-κB p65 .

Action Environment

The action of febuxostat can be influenced by various environmental factors. Furthermore, the effectiveness of febuxostat can be influenced by individual characteristics, requiring personalized dosing strategies .

生化分析

Biochemical Properties

Febuxostat (67m-4) works by inhibiting the activity of an enzyme called xanthine oxidase, which is responsible for the synthesis of uric acid . This results in a decrease in serum uric acid levels . Febuxostat (67m-4) is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Cellular Effects

Febuxostat (67m-4) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to lower serum uric acid levels more potently than allopurinol while having minimal effects on other enzymes associated with purine and pyrimidine metabolism . It also suppresses the endoplasmic reticulum stress caused by various stress inducers through upregulation of SIRT1-AMPK-HO-1/thioredoxin expression .

Molecular Mechanism

Febuxostat (67m-4) exerts its effects at the molecular level by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition of xanthine oxidase leads to a decrease in the production of uric acid .

Temporal Effects in Laboratory Settings

In a phase I, dose-escalation study, febuxostat (67m-4) was administered once daily on day 1, and days 3–14 . The pharmacokinetics of febuxostat were not time-dependent (day 14 vs day 1) and remained linear within the 10–120mg dose range . There is no significant accumulation of the drug during multiple dose administration .

Dosage Effects in Animal Models

In an animal model of metabolic syndrome, febuxostat was found to be mildly superior to allopurinol in lowering serum fasting glucose, lipids, uric acid, and antioxidant enzyme activities .

Metabolic Pathways

Febuxostat (67m-4) is involved in the metabolic pathway of uric acid production. It inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine to uric acid . Febuxostat is extensively metabolised by oxidation and acyl glucuronidation .

Transport and Distribution

The apparent steady-state volume of distribution (V ss/F) of febuxostat ranges from 29 to 75 L, indicating a wide distribution within the body . It is extensively metabolised, and its metabolites are cleared by the kidney .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of febuxostat involves several key steps:

Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and thioacetamide.

Intermediate Formation: These starting materials react in hydrochloric acid solution to form 4-hydroxythiobenzamide.

Further Reactions: 4-hydroxythiobenzamide reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

Formylation: The intermediate undergoes formylation with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid to yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

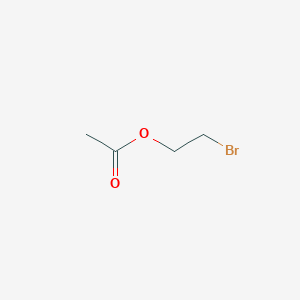

Final Steps: The compound is then reacted with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

Industrial Production Methods

Industrial production of febuxostat follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

化学反应分析

Types of Reactions

Febuxostat undergoes various chemical reactions, including:

Oxidation: Febuxostat can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the nitrile group in febuxostat.

Substitution: Substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of febuxostat.

科学研究应用

Febuxostat has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study xanthine oxidase inhibition and its effects on uric acid production.

Biology: Febuxostat is used in biological studies to understand its impact on cellular metabolism and enzyme activity.

Medicine: Clinically, febuxostat is used to manage chronic gout and hyperuricemia. .

Industry: In the pharmaceutical industry, febuxostat is a key ingredient in medications for gout management.

相似化合物的比较

Similar Compounds

Allopurinol: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia.

Topiroxostat: A newer xanthine oxidase inhibitor with similar applications.

Uniqueness of Febuxostat

Selectivity: Febuxostat is more selective for xanthine oxidase compared to allopurinol, which also affects other enzymes involved in purine metabolism.

Efficacy: Clinical studies have shown that febuxostat is more effective than standard doses of allopurinol in lowering serum uric acid levels

Safety Profile: Febuxostat has a different safety profile compared to allopurinol, with fewer hypersensitivity reactions but a higher risk of cardiovascular events.

Febuxostat stands out due to its high selectivity and efficacy in reducing uric acid levels, making it a valuable option for patients who cannot tolerate other treatments.

属性

IUPAC Name |

2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBACLAPKJRMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148050 | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407582-49-4 | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407582-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuxostat (67m-4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)